4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid
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Overview
Description
1,2-Dipalmitoyl-3-succinylglycerol is a synthetic compound with the molecular formula C39H72O8 and a molecular weight of 668.98 g/mol . It is a derivative of glycerol, where two palmitic acid molecules are esterified at the 1 and 2 positions, and a succinic acid moiety is attached at the 3 position. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-succinylglycerol can be synthesized through a multi-step process involving the esterification of glycerol with palmitic acid, followed by the introduction of the succinic acid moiety. The general steps are as follows:
Esterification of Glycerol: Glycerol is reacted with palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 1,2-dipalmitoylglycerol.
Introduction of Succinic Acid: The 1,2-dipalmitoylglycerol is then reacted with succinic anhydride in the presence of a base such as pyridine to form 1,2-dipalmitoyl-3-succinylglycerol.
Industrial Production Methods
Industrial production of 1,2-dipalmitoyl-3-succinylglycerol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and palmitic acid are esterified in industrial reactors.
Purification: The intermediate product, 1,2-dipalmitoylglycerol, is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-3-succinylglycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, palmitic acid, and succinic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the succinic acid moiety, leading to the formation of succinic acid derivatives.
Reduction: Reduction reactions can target the ester bonds, converting them back to alcohols and acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and succinic acid.
Oxidation: Succinic acid derivatives.
Reduction: Alcohols and acids.
Scientific Research Applications
1,2-Dipalmitoyl-3-succinylglycerol has various applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Mechanism of Action
The mechanism of action of 1,2-dipalmitoyl-3-succinylglycerol involves its interaction with cell membranes and lipid metabolism pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also be metabolized by lipases, releasing palmitic acid and succinic acid, which can participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A phospholipid with similar structural features but with a phosphocholine head group instead of succinic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with a phosphoethanolamine head group.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but with oleic acid instead of palmitic acid.
Uniqueness
1,2-Dipalmitoyl-3-succinylglycerol is unique due to the presence of the succinic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other glycerol-based lipids and allows for specific interactions with biological membranes and metabolic pathways .
Properties
Molecular Formula |
C39H72O8 |
---|---|
Molecular Weight |
669.0 g/mol |
IUPAC Name |
4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41) |
InChI Key |
GNENAKXIVCYCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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